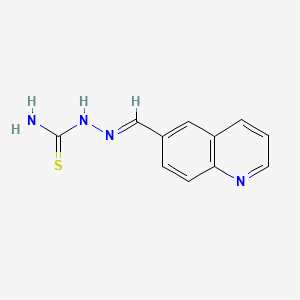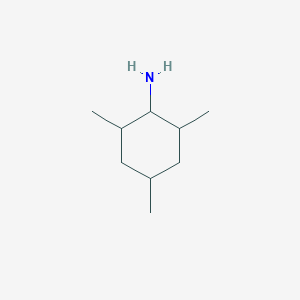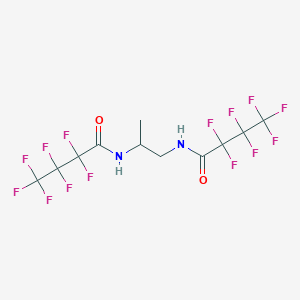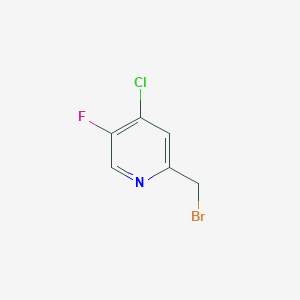
6-Formylquinoline thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Formylquinoline thiosemicarbazone is a compound derived from the reaction of 6-formylquinoline with thiosemicarbazide. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-formylquinoline thiosemicarbazone typically involves the condensation reaction between 6-formylquinoline and thiosemicarbazide. This reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is heated to around 60-80°C for several hours until the product precipitates out .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 6-Formylquinoline thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6-formylquinoline thiosemicarbazone involves its ability to chelate metal ions, particularly iron, which is crucial for the proliferation of cancer cells. By binding to iron, the compound inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis. This leads to the generation of reactive oxygen species (ROS) and subsequent apoptosis of cancer cells . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit key enzymes .
Comparación Con Compuestos Similares
- Triapine
- Dp44mT
- 8-Hydroxyquinoline thiosemicarbazone
- Styrylquinoline thiosemicarbazone
Propiedades
Número CAS |
3608-83-1 |
|---|---|
Fórmula molecular |
C11H10N4S |
Peso molecular |
230.29 g/mol |
Nombre IUPAC |
[(E)-quinolin-6-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C11H10N4S/c12-11(16)15-14-7-8-3-4-10-9(6-8)2-1-5-13-10/h1-7H,(H3,12,15,16)/b14-7+ |
Clave InChI |
PPPXDGCBKXKTIO-VGOFMYFVSA-N |
SMILES isomérico |
C1=CC2=C(C=CC(=C2)/C=N/NC(=S)N)N=C1 |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C=NNC(=S)N)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide](/img/structure/B14147644.png)

![1-[Bis(hexyloxy)methoxy]hexane](/img/structure/B14147657.png)


![1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol](/img/structure/B14147669.png)
![N-nonyl-4-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}aniline](/img/structure/B14147672.png)

![2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide](/img/structure/B14147688.png)

![[2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14147699.png)

![[Dichloro(phenyl)methyl]carbonimidoyl](/img/structure/B14147712.png)
